molecular formula C7H2BrCl2FO B1411024 2-Bromo-4-chloro-5-fluorobenzoyl chloride CAS No. 1804897-32-2

2-Bromo-4-chloro-5-fluorobenzoyl chloride

Cat. No.: B1411024
CAS No.: 1804897-32-2
M. Wt: 271.89 g/mol
InChI Key: JECANNDBCZFBOS-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrCl2FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-5-fluorobenzoyl chloride typically involves the acylation of 2,4-dichlorofluorobenzene with oxalyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out at a temperature range of 20-30°C for 1.5-2.5 hours . The product is then purified by distillation under reduced pressure.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-fluorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are substituted benzoyl chlorides.

    Coupling Reactions: The products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Bromo-4-chloro-5-fluorobenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It is involved in the development of pharmaceuticals, especially in the synthesis of intermediates for active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-fluorobenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation with boronic acids, and reductive elimination to form biaryl products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-5-fluorobenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses. Its ability to participate in multiple types of reactions, including substitution and coupling, makes it versatile in organic synthesis.

Properties

IUPAC Name

2-bromo-4-chloro-5-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2FO/c8-4-2-5(9)6(11)1-3(4)7(10)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECANNDBCZFBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259496
Record name Benzoyl chloride, 2-bromo-4-chloro-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804897-32-2
Record name Benzoyl chloride, 2-bromo-4-chloro-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1804897-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 2-bromo-4-chloro-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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